

# Purity and appearance of commercial 2-(Methoxymethyl)phenol

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## Compound of Interest

Compound Name: 2-(Methoxymethyl)phenol

Cat. No.: B1596356

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## An In-Depth Technical Guide to the Purity and Appearance of Commercial 2-(Methoxymethyl)phenol

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The seemingly simple characteristics of a chemical, such as its purity and appearance, are the first indicators of its quality and suitability for complex applications. This guide provides a comprehensive technical overview of commercial 2-(Methoxymethyl)phenol, focusing on its physical and chemical attributes, common impurities, and the analytical methodologies required for its rigorous evaluation. As a Senior Application Scientist, my aim is to blend theoretical knowledge with practical, field-proven insights to empower you to validate the quality of this critical reagent.

## Physicochemical Properties and Commercial Appearance

**2-(Methoxymethyl)phenol** (CAS No. 5635-98-3) is a phenolic compound utilized in various synthetic applications, including as a building block in the development of pharmaceutical agents and other complex organic molecules.<sup>[1]</sup> Its utility is directly linked to its defined structure and high purity.

**Appearance:** Commercially available **2-(Methoxymethyl)phenol** is typically supplied as a liquid.<sup>[2]</sup> The color can range from colorless to pale yellow. Any significant deviation from this,

such as a dark brown color or the presence of particulates, should be considered an indicator of potential degradation or contamination and warrants further investigation.

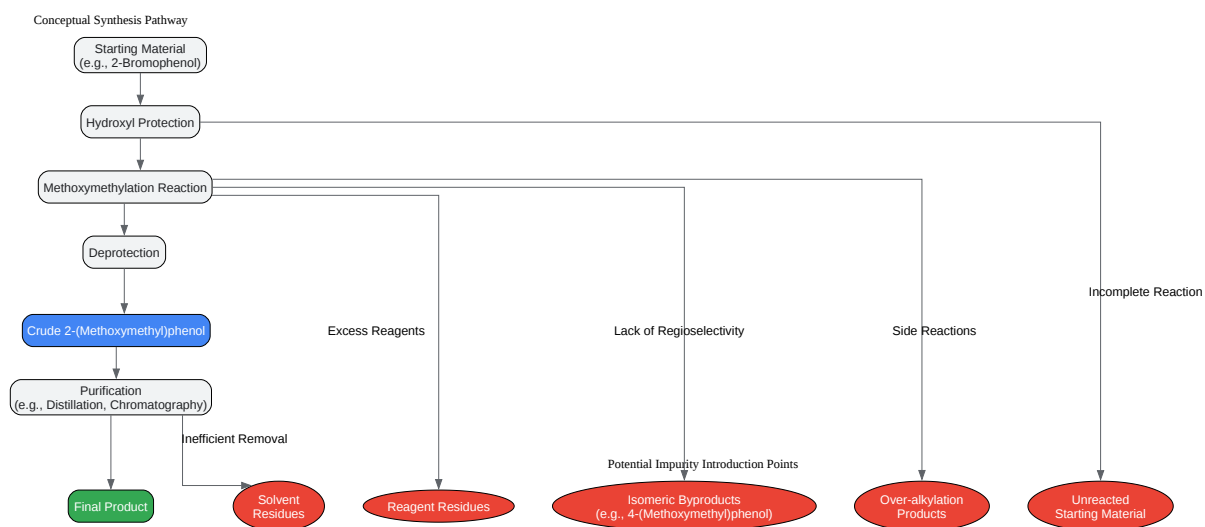
**Core Properties:** A summary of the key physicochemical properties is presented below. These values represent the standard specifications for high-quality commercial grades.

Property	Value	Source(s)
CAS Number	5635-98-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	138.16 - 138.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Typical Purity	≥95% to ≥98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Liquid	<a href="#">[2]</a>
Boiling Point	55 °C	
Storage	Room temperature, under inert atmosphere	<a href="#">[2]</a>

## Synthesis Context and Potential Impurities

Understanding the potential impurities in a commercial reagent begins with an appreciation of its synthetic pathway. While specific proprietary synthesis routes may vary, a common approach to generating such molecules involves the etherification of a protected phenol. The choice of reagents, reaction conditions, and purification methods directly impacts the final purity profile.

The following diagram illustrates a conceptual synthesis pathway and highlights the stages where impurities can be introduced.



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Caption: Conceptual synthesis of **2-(Methoxymethyl)phenol** and sources of common impurities.

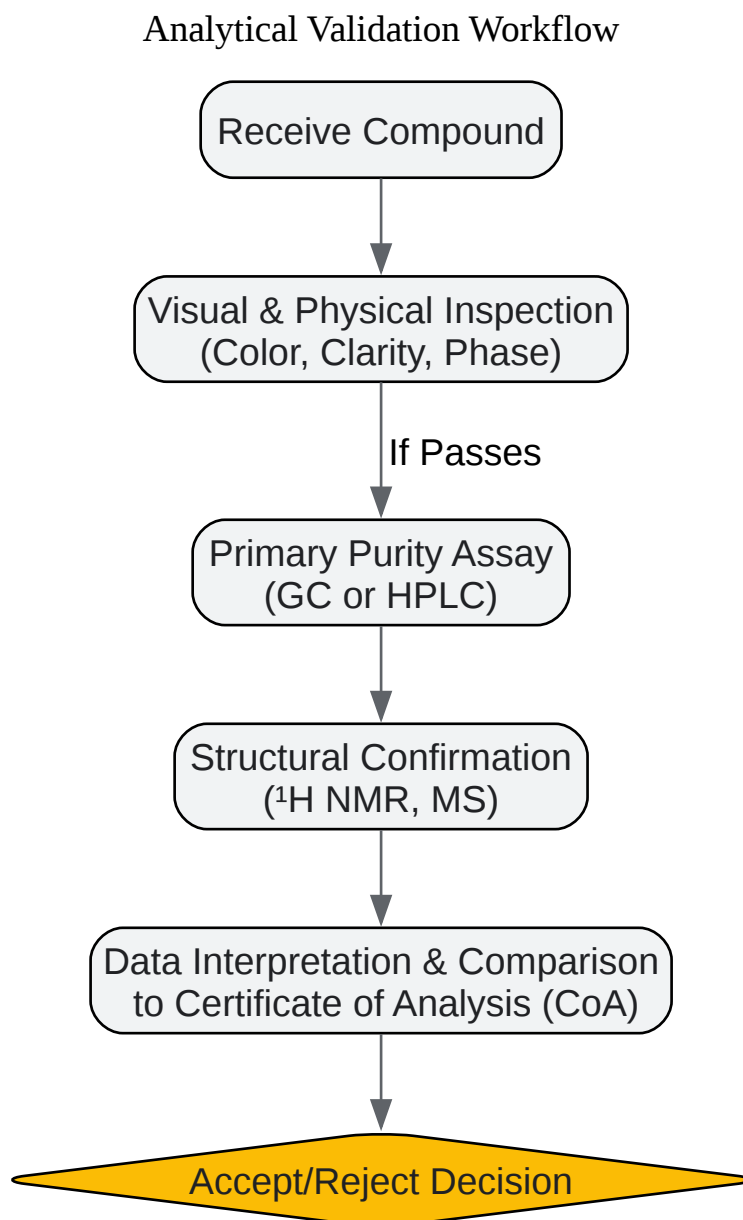
Common Impurities Include:

- Starting Materials: Unreacted phenol or protected phenol precursors.
- Isomers: Positional isomers, such as 4-(methoxymethyl)phenol, can form if the reaction lacks perfect regioselectivity.
- By-products: Products from side reactions, such as over-alkylation on the aromatic ring or diphenolic species.
- Solvent Residues: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, diethyl ether).
- Degradation Products: Oxidation or decomposition products, often colored, can form if the material is handled or stored improperly.

## A Validating System: Analytical Methodologies for Purity Assessment

To ensure trustworthiness, the purity assessment protocol must be a self-validating system. This involves employing orthogonal analytical techniques that measure purity based on different chemical principles. For **2-(Methoxymethyl)phenol**, a combination of chromatography and spectroscopy provides a robust and comprehensive evaluation.

The following diagram outlines a logical workflow for the analytical validation of a new batch of the compound.



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Caption: A logical workflow for the comprehensive quality control of **2-(Methoxymethyl)phenol**.

## Gas Chromatography (GC) for Purity and Volatile Impurities

**Expertise & Causality:** Gas chromatography is an ideal first-line technique for assessing the purity of **2-(Methoxymethyl)phenol** due to its volatility. It separates compounds based on their boiling points and interaction with the stationary phase, providing excellent resolution for detecting volatile impurities like residual solvents and closely related structural isomers.

#### Experimental Protocol:

- **Instrumentation:** A GC system equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.
- **Sample Preparation:** Prepare a ~1 mg/mL solution of **2-(Methoxymethyl)phenol** in a high-purity solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Detector Temperature:** 280 °C
  - **Carrier Gas:** Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
  - **Oven Temperature Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5] This program ensures the elution of lower-boiling impurities before the main peak and also captures any higher-boiling by-products.
- **Data Analysis:** Purity is calculated as the area percentage of the main **2-(Methoxymethyl)phenol** peak relative to the total area of all observed peaks. Impurities can be tentatively identified if coupled with a Mass Spectrometer (GC-MS) by comparing their mass spectra to library databases.[5]

## High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

**Expertise & Causality:** HPLC serves as an excellent orthogonal method to GC. It separates compounds based on polarity. For phenolic compounds, a reversed-phase (RP-HPLC) method

is highly effective for quantifying non-volatile impurities, degradation products, or starting materials that may not be stable under GC conditions.[5]

#### Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector (detection at ~275 nm is suitable for the phenol chromophore) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[5]
- Mobile Phase & Gradient:
  - Solvent A: Water with 0.1% formic acid (to ensure sharp peak shape for the phenol).
  - Solvent B: Acetonitrile with 0.1% formic acid.
  - Gradient Program: A typical gradient might start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
- Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak. The retention times of potential impurities can be compared against known standards if available.

## Nuclear Magnetic Resonance (NMR) for Structural Confirmation

**Expertise & Causality:** While chromatography provides purity data, it does not confirm the chemical structure. <sup>1</sup>H NMR spectroscopy is indispensable for verifying the identity of **2-(Methoxymethyl)phenol**. It provides definitive information about the molecular structure by showing the chemical environment of all protons, confirming the methoxy group, the methylene bridge, the aromatic protons, and the phenolic hydroxyl group. It can also detect impurities if their signals are distinct from the main compound and present at a sufficient concentration (>1%).

#### Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquisition: Acquire a standard <sup>1</sup>H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Analysis:
  - Confirm the presence of expected signals: a singlet for the methoxy protons (~3.4 ppm), a singlet for the methylene protons (~4.6 ppm), multiplets for the aromatic protons (~6.8-7.2 ppm), and a broad singlet for the hydroxyl proton.
  - Integrate the signals. The ratio of the integrations should correspond to the number of protons in each environment (e.g., 3H : 2H : 4H : 1H).
  - Check for unexpected peaks, which would indicate the presence of impurities.

## Conclusion: An Integrated Approach to Quality Assurance

The reliability of research and development outcomes is built upon a foundation of high-quality starting materials. For **2-(Methoxymethyl)phenol**, a cursory check of its appearance is only the first step. A rigorous, multi-faceted analytical approach is not merely recommended; it is essential for scientific integrity. By combining visual inspection with orthogonal chromatographic techniques (GC and HPLC) and definitive structural confirmation (NMR), researchers can establish a self-validating system. This integrated strategy ensures that the material meets the stringent purity and identity requirements for its intended application, safeguarding against the costly and time-consuming consequences of using a substandard reagent.

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